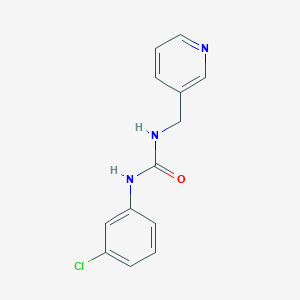![molecular formula C24H26N2O2 B5717789 3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQXO, and it is a derivative of the quinoxaline family of compounds. DMQXO has been shown to exhibit a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
作用机制
DMQXO acts as an antagonist at the NMDA receptor by binding to the glycine binding site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, DMQXO can modulate synaptic plasticity and affect learning and memory.
Biochemical and Physiological Effects:
DMQXO has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, DMQXO has been shown to affect other neurotransmitter systems, including the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the gamma-aminobutyric acid (GABA) receptor. DMQXO has also been shown to have antioxidant properties, which may be relevant to its potential therapeutic applications.
实验室实验的优点和局限性
DMQXO has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. DMQXO is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, there are also limitations to the use of DMQXO in laboratory experiments. For example, DMQXO has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research involving DMQXO. One area of interest is the development of DMQXO derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific receptor subtypes. Another potential direction is the use of DMQXO in combination with other compounds to achieve synergistic effects. Finally, there is also interest in exploring the potential therapeutic applications of DMQXO, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
合成方法
DMQXO can be synthesized using a variety of methods. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid, followed by the addition of hydroxylamine hydrochloride to form the oxime. This method has been shown to produce high yields of DMQXO with good purity.
科学研究应用
DMQXO has been extensively studied for its potential applications in scientific research. One area of research where DMQXO has been particularly useful is in the study of the central nervous system. DMQXO has been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in synaptic plasticity and learning and memory. DMQXO has been used to study the role of the NMDA receptor in a variety of physiological and pathological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
[(E)-3,3-dimethylbutan-2-ylideneamino] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-15-11-12-18(13-16(15)2)22-14-20(19-9-7-8-10-21(19)25-22)23(27)28-26-17(3)24(4,5)6/h7-14H,1-6H3/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGPEITQJVZOA-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(\C)/C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(2E)-3,3-dimethylbutan-2-ylidene]amino}oxy)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)
